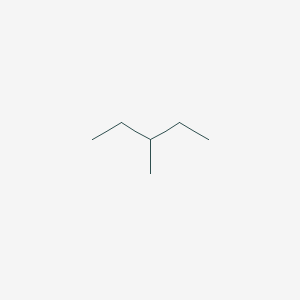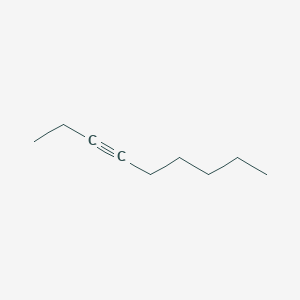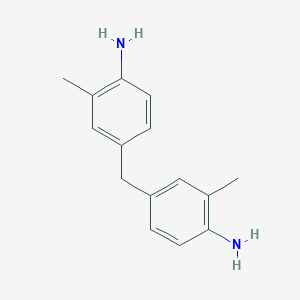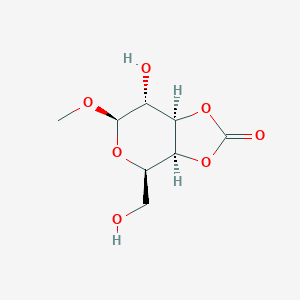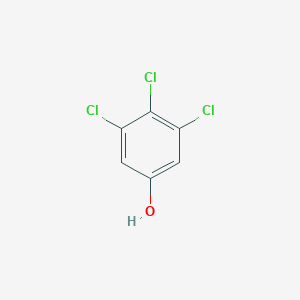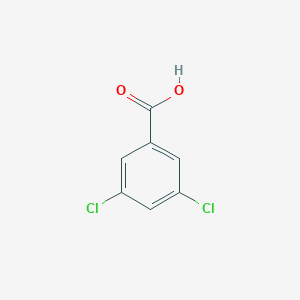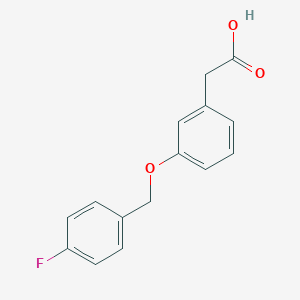
4-Methylcyclohexene
Vue d'ensemble
Description
4-Methylcyclohexene is an organic compound that consists of a cyclohexene ring with a methyl group attached to the carbon atom most distant from the alkene group. It is a colorless, volatile liquid classified as a cyclic olefin . The molecular formula of this compound is C₇H₁₂, and it has a molecular weight of 96.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexene is commonly synthesized through the dehydration of 4-Methylcyclohexanol. This process involves the removal of a water molecule from 4-Methylcyclohexanol using a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction can be represented by the following chemical equation: [ \text{4-Methylcyclohexanol} \xrightarrow{\text{Dehydration}} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the dehydration reaction is typically carried out under reflux conditions, followed by distillation to isolate the desired product. The crude product is then purified using fractional distillation or other suitable methods to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-Methylcyclohexanone or other oxygenated derivatives.
Reduction: It can be reduced to form 4-Methylcyclohexane.
Substitution: It can undergo halogenation reactions, such as bromination, to form dibromides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromination can be carried out using bromine in the presence of a Cinchona alkaloid.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone
Reduction: 4-Methylcyclohexane
Substitution: Dibromides with specific stereochemistry depending on the reaction conditions.
Applications De Recherche Scientifique
4-Methylcyclohexene has several scientific research applications, including:
Chemistry: It is used as a starting material in organic synthesis to prepare various derivatives and intermediates.
Medicine: It is involved in the preparation of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylcyclohexene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, during the dehydration of 4-Methylcyclohexanol, a carbocation intermediate is formed, which then loses a proton to form the alkene product . In bromination reactions, the alkene reacts with bromine to form a bromonium ion intermediate, which is then attacked by a bromide ion to form the dibromide product .
Comparaison Avec Des Composés Similaires
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- Methylcyclohexane
Propriétés
IUPAC Name |
4-methylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCCQWDVGZMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862257 | |
| Record name | Cyclohexene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-47-9 | |
| Record name | 4-Methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N22W8H0JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylcyclohexene?
A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A2: While specific spectroscopic data is not extensively detailed in the provided research, proton nuclear magnetic resonance (1H NMR) studies have been conducted on specifically deuterated cyclohexane compounds, including this compound. [] These studies provide insights into the compound's structure and conformation. [] Additionally, electron diffraction studies have been used to investigate the molecular structure of this compound. []
Q3: How does this compound behave in the presence of strong acids?
A3: this compound can undergo various reactions in acidic conditions. For instance, it can undergo acid-catalyzed disproportionation in the presence of sulfuric acid, leading to the formation of other methylcyclohexene isomers. [] It can also participate in alkylation reactions with benzene in the presence of hydrogen fluoride, yielding substituted cyclohexylbenzenes, often accompanied by isomerization. [, , ]
Q4: Is this compound reactive towards oxidizing agents?
A4: Yes, this compound can be oxidized by various agents. For example, nitric acid oxidation of this compound has been reported, although specific details about the products and mechanism are not provided in the abstract. [] Additionally, ozonolysis of this compound in the presence of D2O has been studied to understand the formation of highly oxidized, multifunctional products. []
Q5: Can this compound be used as a substrate in metathesis reactions?
A5: While not explicitly mentioned with this compound, metathesis degradation studies were performed on poly(butadiene-alt-propene) using symmetric olefins like 3-hexene and 4-octene in the presence of a WCl6/(CH3)4Sn catalyst. [] Given the structural similarities, it's plausible that this compound could participate in similar reactions. Further investigation would be needed to confirm this.
Q6: Are there any examples of catalytic reactions involving this compound as a reactant?
A6: Yes, this compound can act as a reactant in catalytic reactions. One example is its reaction with benzene in the presence of hydrogen fluoride, which is catalyzed by the acidic conditions. [, , ] Another example is its use in the copper-catalyzed reaction with t-butyl perbenzoate and cupric octanoate. This reaction primarily yields allylic benzoates, with the product distribution influenced by the catalyst system used. []
Q7: Have computational methods been employed to study this compound?
A7: While specific computational studies focusing solely on this compound are not detailed in the provided research, molecular mechanics calculations have been used to determine the thermodynamic properties (ΔrH and ΔrS) of various methylcyclohexene isomers, including this compound. [] These calculations provide insights into the relative stabilities and equilibrium compositions of these isomers.
Q8: How does the position of the methyl group on the cyclohexene ring influence reactivity?
A8: The position of the methyl group significantly affects the reactivity of methylcyclohexenes. For example, in reactions with phosphoric acid, 1-methylcyclohexene and this compound exhibit different reactivities and product distributions. [] This difference arises from the varying steric hindrance and electronic effects exerted by the methyl group at different positions on the ring.
Q9: Does the presence of a methyl substituent impact the rate of oxidation in cyclic alkenes?
A9: Yes, the presence and position of a methyl substituent can impact the rate of oxidation. Studies on the methylene blue photosensitized oxidation of various olefins show that this compound is oxidized faster than cyclohexene, but slower than 1-methylcyclohexene. [] This suggests that the methyl group's electronic and steric effects influence the interaction with the reactive intermediate (singlet oxygen).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



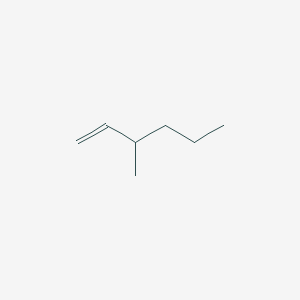
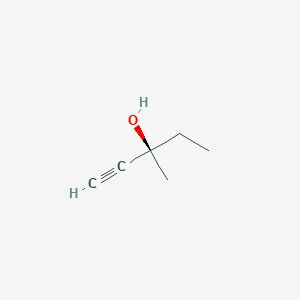
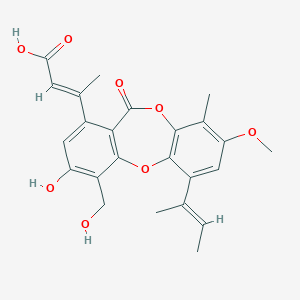

![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)
